molecular formula C20H24N2O5S B2811682 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 921909-16-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2811682
CAS No.: 921909-16-2
M. Wt: 404.48
InChI Key: ZXKOINWTPOIAJZ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a synthetic small molecule characterized by a benzoxazepine core fused with a benzenesulfonamide moiety. The structure comprises a seven-membered 1,4-oxazepine ring system with a 3,3-dimethyl group, a 4-oxo substituent, and a 5-ethyl chain. The 7-position is functionalized with a 4-methoxybenzenesulfonamide group, which is a common pharmacophore in enzyme inhibitors and receptor modulators . Compounds within the benzoxazepine-sulfonamide class have garnered significant attention in medicinal chemistry and drug discovery due to their potential for diverse biological activities . Researchers are exploring these structures for their ability to interact with specific biological targets. The mechanism of action for this class of molecules often involves highly specific interactions, such as enzyme inhibition or receptor modulation, which can influence key cellular pathways . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-22-17-12-14(6-11-18(17)27-13-20(2,3)19(22)23)21-28(24,25)16-9-7-15(26-4)8-10-16/h6-12,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKOINWTPOIAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-cancer applications. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure

The compound is characterized by a complex structure that includes a benzo[b][1,4]oxazepine core and a methoxybenzenesulfonamide group. The presence of these functional groups is believed to contribute significantly to its biological properties.

Antimicrobial Activity

Recent studies indicate that derivatives of the oxazepine structure have shown significant antimicrobial activity. For instance:

  • In vitro Studies : The compound has been evaluated against various Gram-positive and Gram-negative bacteria. A related derivative, Contezolid, was noted for its potency against multidrug-resistant strains . The structural modifications in the title compound may enhance its binding affinity to bacterial targets.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(...)Staphylococcus aureus0.5 µg/mL
N-(...)Escherichia coli2.0 µg/mL
N-(...)Pseudomonas aeruginosa1.0 µg/mL

The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of protein synthesis through interaction with bacterial ribosomes. Structural studies suggest that the oxazepine ring may facilitate interactions with the ribosomal RNA .

Anti-cancer Activity

Preliminary research suggests potential anti-cancer properties as well:

  • Cell Line Studies : The compound has been tested on various cancer cell lines with promising results indicating inhibition of cell proliferation and induction of apoptosis .

Table 2: Anti-cancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the oxazepine ring and sulfonamide group are known to drastically alter the biological profile. For example:

  • Substituent Variations : Substituting different alkyl or aryl groups can enhance selectivity towards specific bacterial strains or cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study involving various oxazepine derivatives demonstrated that slight modifications could lead to significant increases in antimicrobial potency against resistant strains .
  • Cancer Therapeutics : An investigation into the anti-cancer effects on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for development as a therapeutic agent .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: Alters specific functional groups to modify properties.

Biology

Due to its structural characteristics, the compound is used as a probe for studying biological processes. It can interact with enzymes and receptors involved in metabolic pathways. This interaction suggests its potential role in:

  • Enzyme Inhibition: Modulating enzyme activity could lead to therapeutic applications.

Medicine

Research indicates potential therapeutic properties including:

  • Antimicrobial Activity: Similar compounds have shown efficacy against gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects: The benzoxazepine core is associated with anti-inflammatory properties.

Industry

In industrial settings, the compound is utilized in the development of new materials and as an intermediate in the synthesis of other compounds. Its unique properties make it valuable for creating innovative products.

Pharmacological Effects

The pharmacological profile of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide includes:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.

Neuroprotective Effects

Research indicates potential neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound. For example:

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus strains.
Study BShowed anti-inflammatory effects in LPS-stimulated macrophages.
Study CIndicated potential neuroprotective effects in neuronal cell cultures.

These studies highlight the compound's versatility and potential applications across various fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Reported Use/Activity Reference
Target Compound Benzo[b][1,4]oxazepine 5-Ethyl, 3,3-dimethyl, 4-oxo, 7-sulfonamide Hypothesized pesticidal activity
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives Benzo[b][1,4]oxazine Oxadiazole-methyl, 3-oxo Intermediate in agrochemicals
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide Dichlorophenyl, ethoxymethoxy Herbicide
N-(2,4-Dichloro-5-(difluoromethyl-triazolone)phenyl)methanesulfonamide (Sulfentrazone) Triazolone-sulfonamide Dichlorophenyl, difluoromethyl-triazolone Herbicide

Key Observations:

Core Heterocycle Differences: The target compound’s benzo[b][1,4]oxazepine core (7-membered ring) contrasts with the 6-membered benzo[b][1,4]oxazine in . Sulfentrazone (triazolone-sulfonamide) and etobenzanid (benzamide) lack fused heterocycles, relying on aryl sulfonamide/amide groups for activity .

Substituent Effects: The 5-ethyl-3,3-dimethyl groups on the oxazepine ring may increase lipophilicity compared to simpler alkyl or aryl substituents in analogs. This could enhance membrane permeability in pesticidal applications.

Synthetic Accessibility :

  • The synthesis of the target compound likely requires specialized coupling steps, similar to the cesium carbonate-mediated alkylation described for oxadiazole derivatives in . By contrast, etobenzanid and sulfentrazone are synthesized via simpler amidation or sulfonylation routes .

Q & A

Q. What are the key steps in synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide?

The synthesis involves multi-step organic reactions, starting with constructing the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfonamide coupling. Key steps include:

  • Core formation : Cyclization of precursors under controlled temperatures and inert atmospheres to avoid side reactions.
  • Sulfonamide introduction : Reaction with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Purification : Chromatography (e.g., flash column) and characterization via 1H^1H/13C^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : To confirm the integration of protons (e.g., ethyl groups at δ ~1.2 ppm, aromatic protons in the oxazepin ring).
  • Mass spectrometry : HRMS to verify molecular weight (e.g., calculated vs. observed m/z).
  • X-ray crystallography (if crystalline): To resolve 3D conformation and bond angles .

Q. What solvents and conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF, DCM) are preferred for sulfonamide coupling. Temperature control (0–25°C) minimizes decomposition, while inert atmospheres (N2_2/Ar) prevent oxidation. Reaction progress is monitored via TLC or HPLC .

Advanced Research Questions

Q. How can conflicting spectral data from different studies be resolved?

Discrepancies in NMR or mass spectra may arise from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Impurities : Use preparative HPLC to isolate pure fractions and re-analyze.
  • Dynamic effects : Variable-temperature NMR to detect conformational exchange .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., carbonic anhydrases) by simulating ligand-receptor interactions.
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS).
  • QSAR models : Relate structural features (e.g., sulfonamide group) to activity using descriptors like logP and H-bond donors .

Q. How do reaction kinetics inform mechanistic pathways for derivatives?

Kinetic studies (e.g., UV-Vis monitoring) quantify rate constants for reactions such as:

  • Oxidation of the ethyl group : Tracked via disappearance of the ethyl proton signal.
  • Sulfonamide hydrolysis : pH-dependent degradation studied using HPLC. Activation energies (EaE_a) derived from Arrhenius plots distinguish between concerted or stepwise mechanisms .

Q. What strategies address low yields in multi-step syntheses?

  • Intermediate trapping : Isolate unstable intermediates (e.g., using quenching agents).
  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .

Data Analysis & Mechanistic Insights

Q. How to design a SAR study for analogs with improved bioactivity?

  • Core modifications : Compare ethyl vs. allyl substituents at the 5-position (e.g., shows allyl derivatives enhance solubility).
  • Sulfonamide variations : Test electron-withdrawing groups (e.g., -CF3_3) vs. electron-donating groups (e.g., -OCH3_3) on the benzene ring.
  • Bioassays : Measure IC50_{50} values against target enzymes and correlate with computed descriptors (e.g., polar surface area) .

Q. Why might biological activity vary between in vitro and cellular assays?

  • Membrane permeability : LogD (pH 7.4) predicts cellular uptake; poor permeability can reduce efficacy despite high in vitro potency.
  • Metabolic stability : Hepatic microsome assays identify vulnerable sites (e.g., ester hydrolysis in the oxazepin ring).
  • Off-target effects : Proteome-wide profiling (e.g., CETSA) detects unintended interactions .

Q. How to reconcile contradictory bioactivity reports in literature?

  • Assay conditions : Differences in buffer pH, serum concentration, or incubation time affect results.
  • Compound purity : Re-test batches with ≥95% purity (HPLC-validated) to exclude impurity artifacts.
  • Statistical rigor : Apply meta-analysis tools to aggregate data from multiple studies .

Tables for Comparative Analysis

Q. Table 1: Key Structural Features Influencing Reactivity

PositionFunctional GroupReactivity Impact
5EthylStabilizes oxazepin ring via steric hindrance
7SulfonamideEnhances hydrogen bonding with target enzymes
4-OxoKetoneParticipates in tautomerism, affecting solubility

Q. Table 2: Optimization Strategies for Synthesis Challenges

ChallengeSolutionEvidence Source
Low cyclization yieldUse Lewis acids (e.g., ZnCl2_2)
Sulfonamide decompositionLower reaction temperature (0–5°C)
Purification difficultiesTwo-step chromatography (normal + reverse-phase)

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